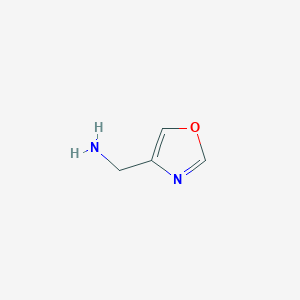

1,3-Oxazol-4-ylmethanamine

Übersicht

Beschreibung

1,3-Oxazol-4-ylmethanamine is a heterocyclic compound containing an oxazole ring with an amine group attached to the fourth carbon.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Oxazol-4-ylmethanamine can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor . Another method includes the N-acylation of amino acids with carboxylic acids followed by cyclodehydration of the resulting N-acylamino acids .

Industrial Production Methods

Industrial production of this compound often involves the use of flow chemistry techniques to improve safety and efficiency. For example, the use of manganese dioxide packed in a column for the oxidative aromatization of oxazolines to oxazoles has been reported . This method allows for continuous production and minimizes the risks associated with batch processing.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Oxazol-4-ylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.

Reduction: Reduction reactions can convert oxazoles back to oxazolines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Manganese dioxide, bromotrichloromethane, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas.

Reduction: Common reducing agents include hydrogen gas with a suitable catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxazoles, oxazolines, and various substituted derivatives depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1,3-Oxazol-4-ylmethanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3-Oxazol-4-ylmethanamine involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Vergleich Mit ähnlichen Verbindungen

1,3-Oxazol-4-ylmethanamine can be compared with other similar compounds such as:

Oxazoles: Share the oxazole ring structure but differ in the substituents attached to the ring.

Isoxazoles: Contain an oxygen and nitrogen atom at adjacent positions in the ring, leading to different chemical properties.

Oxadiazoles: Have two nitrogen atoms and one oxygen atom in the ring, which imparts different biological activities.

Biologische Aktivität

1,3-Oxazol-4-ylmethanamine is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an oxazole ring, which is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom. The unique arrangement of functional groups in this compound influences its chemical reactivity and biological activity.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains an oxazole ring with a methanamine group | Exhibits a range of biological activities |

| 2-Aminooxazole | Contains an amino group at position 2 | More basic than this compound |

| Isoxazole | Nitrogen at position 2 | Different reactivity patterns |

| Benzoxazole | Fused benzene ring | Enhanced stability and aromatic character |

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, a study evaluating various oxazole derivatives demonstrated significant antiproliferative effects against multiple cancer cell lines. The most active derivatives showed half-maximal inhibitory concentration (IC50) values ranging from 0.3 to 1.1 μM, indicating potent activity against cancer cells .

Case Study: Anticancer Activity Evaluation

A specific evaluation of 1,3-oxazol-4-ylphosphonium salts revealed their ability to induce programmed cell death in cancer cells. The presence of phenyl or 4-methylphenyl groups at specific positions on the oxazole ring was critical for enhancing anticancer activity . The study concluded that these compounds could serve as promising candidates for developing new anticancer drugs.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial properties . Some derivatives exhibit activity against various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Summary of Antimicrobial Studies

Research indicates that certain oxazole derivatives can inhibit bacterial growth effectively. The mechanism of action often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Understanding the mechanism of action for this compound is crucial for its application in drug development. Studies suggest that the compound may interact with specific biological targets, leading to inhibition of key enzymes or pathways involved in disease progression.

Key Findings on Mechanisms

- Anticancer Mechanism : The anticancer activity is believed to stem from the disruption of mitochondrial function and induction of apoptosis in cancer cells .

- Antimicrobial Mechanism : The antimicrobial effects may result from interference with cell wall synthesis or metabolic inhibition in bacteria .

Eigenschaften

IUPAC Name |

1,3-oxazol-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-1-4-2-7-3-6-4/h2-3H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZXEYFKBUPRQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630098 | |

| Record name | 1-(1,3-Oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55242-82-5 | |

| Record name | 1-(1,3-Oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazol-4-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.